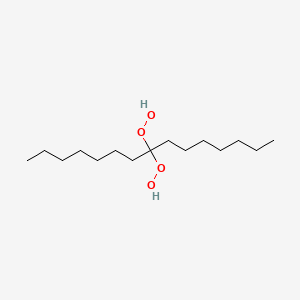
8,8-Dihydroperoxypentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dihydroperoxypentadecane is an organic peroxide compound characterized by the presence of two hydroperoxy groups attached to the eighth carbon of a pentadecane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dihydroperoxypentadecane typically involves the hydroperoxidation of pentadecane. This can be achieved through the reaction of pentadecane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 8,8-Dihydroperoxypentadecane can undergo various chemical reactions, including:
Oxidation: The hydroperoxy groups can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy groups can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroperoxy groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of more complex peroxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pentadecane derivatives.
科学的研究の応用
8,8-Dihydroperoxypentadecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 8,8-Dihydroperoxypentadecane primarily involves the generation of free radicals through the homolytic cleavage of the hydroperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine, commonly used as a biomarker for oxidative stress.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8,8-Dihydroperoxypentadecane is unique due to its specific structure and the presence of two hydroperoxy groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidative processes.
特性
CAS番号 |
618067-98-4 |
|---|---|
分子式 |
C15H32O4 |
分子量 |
276.41 g/mol |
IUPAC名 |
8,8-dihydroperoxypentadecane |
InChI |
InChI=1S/C15H32O4/c1-3-5-7-9-11-13-15(18-16,19-17)14-12-10-8-6-4-2/h16-17H,3-14H2,1-2H3 |
InChIキー |
PJIHIKIPNVKBPP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCCCCC)(OO)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)

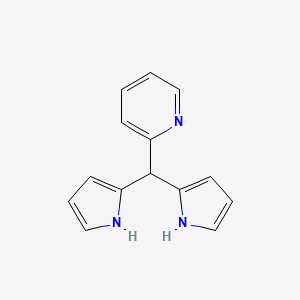
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
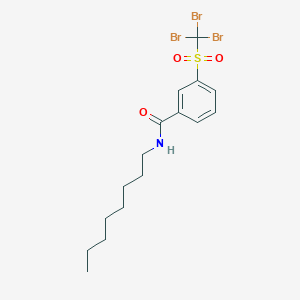
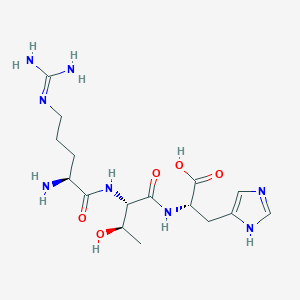
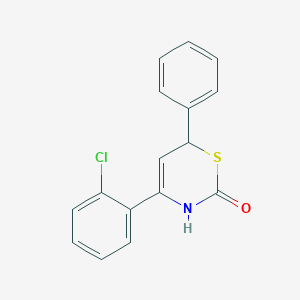
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
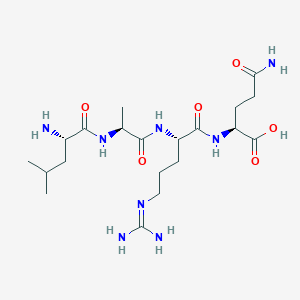
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)

